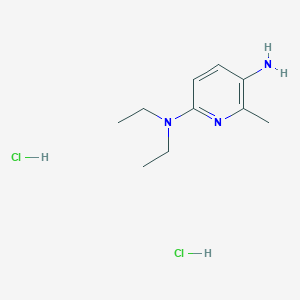










|
REACTION_CXSMILES
|
Cl[C:2]1C(O)=C(NC(=O)C2C=C(OC)C=C(OC)C=2)C=C(Cl)C=1C.Cl.Cl.[CH2:26]([N:28]([CH2:37][CH3:38])[C:29]1[CH:34]=[CH:33][C:32]([NH2:35])=[C:31]([CH3:36])N=1)[CH3:27].C(N(CC)CC)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.CO>[CH3:27][CH2:26][N:28]([C:29]1[CH:34]=[CH:33][C:32]([NH2:35])=[C:31]([CH3:2])[CH:36]=1)[CH2:37][CH3:38] |f:1.2.3,5.6.7|
|


|
Name
|
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=C(C1C)Cl)NC(C1=CC(=CC(=C1)OC)OC)=O)O
|
|
Name
|
|
|
Quantity
|
3.15 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.C(C)N(C1=NC(=C(C=C1)N)C)CC
|
|
Name
|
|
|
Quantity
|
7.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 5° C. for 2½ hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 250 ml erlenmeyer flask was placed
|
|
Type
|
CUSTOM
|
|
Details
|
A suspension resulted
|
|
Type
|
TEMPERATURE
|
|
Details
|
While the reaction mixture was cooling
|
|
Type
|
ADDITION
|
|
Details
|
This solution was added dropwise to the reaction vessel
|
|
Type
|
ADDITION
|
|
Details
|
to be added
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected on a medium sintered glass funnel
|
|
Type
|
WASH
|
|
Details
|
rinsed with methanol
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
2 times with 45° C. water and finally ligroin and then air dried
|
|
Type
|
CUSTOM
|
|
Details
|
through the funnel overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
5.2 g of desired product was collected
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux on a hot plate for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 45° C
|
|
Type
|
CUSTOM
|
|
Details
|
A solid was then collected on a medium sintered glass funnel
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
through the funnel overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The yield was 4.8 g (85% purified yield) of desired dye
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CCN(CC)C1=CC(=C(C=C1)N)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |